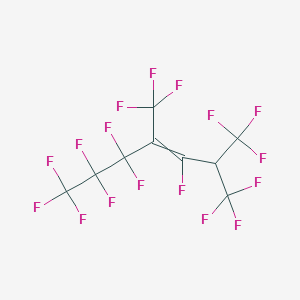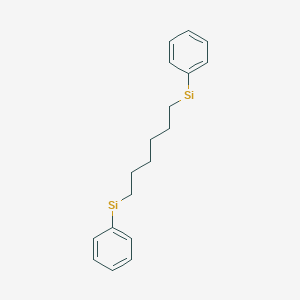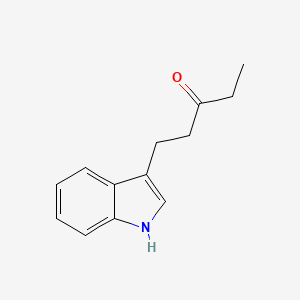
1,1,1,3,5,5,6,6,7,7,7-Undecafluoro-2,4-bis(trifluoromethyl)hept-3-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,3,5,5,6,6,7,7,7-Undecafluoro-2,4-bis(trifluoromethyl)hept-3-ene: is a fluorinated organic compound with the molecular formula C9HF17 . This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,3,5,5,6,6,7,7,7-Undecafluoro-2,4-bis(trifluoromethyl)hept-3-ene typically involves the fluorination of precursor compounds. One common method is the reaction of heptane derivatives with fluorinating agents such as fluorine gas (F2) or hydrogen fluoride (HF) in the presence of catalysts . The reaction conditions often require controlled temperatures and pressures to ensure the selective introduction of fluorine atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The use of continuous flow reactors and advanced fluorination techniques can enhance the efficiency and yield of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1,3,5,5,6,6,7,7,7-Undecafluoro-2,4-bis(trifluoromethyl)hept-3-ene can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other functional groups under specific conditions.
Addition Reactions: The double bond in the hept-3-ene moiety can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include halogens (e.g., chlorine, bromine) , organometallic compounds , and strong acids or bases . Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield fluorinated derivatives with different functional groups, while addition reactions can produce saturated or partially fluorinated compounds .
Applications De Recherche Scientifique
1,1,1,3,5,5,6,6,7,7,7-Undecafluoro-2,4-bis(trifluoromethyl)hept-3-ene has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1,1,1,3,5,5,6,6,7,7,7-Undecafluoro-2,4-bis(trifluoromethyl)hept-3-ene involves its interaction with molecular targets through fluorine-fluorine and fluorine-carbon interactions. These interactions can influence the compound’s reactivity and stability, making it a valuable tool in various chemical and biological processes . The specific pathways involved depend on the context of its application, such as binding to biological molecules or participating in chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1,1,2,5,5,6,6,7,7,7-Undecafluoro-2,4-bis(trifluoromethyl)-3-heptanol
- 3,3,4,4,5,5,6,6,7,7,7-Undecafluoro-2-heptanol
- 1,1,1,2,2,3,3,4,5,5,5-Undecafluoro-4-(trifluoromethyl)pentane
Uniqueness
1,1,1,3,5,5,6,6,7,7,7-Undecafluoro-2,4-bis(trifluoromethyl)hept-3-ene stands out due to its high degree of fluorination and the presence of two trifluoromethyl groups. This unique structure imparts exceptional chemical stability, hydrophobicity, and resistance to degradation, making it particularly valuable in applications requiring robust and durable materials .
Propriétés
Numéro CAS |
500339-30-0 |
|---|---|
Formule moléculaire |
C9HF17 |
Poids moléculaire |
432.08 g/mol |
Nom IUPAC |
1,1,1,3,5,5,6,6,7,7,7-undecafluoro-2,4-bis(trifluoromethyl)hept-3-ene |
InChI |
InChI=1S/C9HF17/c10-1(3(6(16,17)18)7(19,20)21)2(5(13,14)15)4(11,12)8(22,23)9(24,25)26/h3H |
Clé InChI |
QBGDHXFYJYDTGY-UHFFFAOYSA-N |
SMILES canonique |
C(C(=C(C(C(C(F)(F)F)(F)F)(F)F)C(F)(F)F)F)(C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Butyl-N-[2-(diphenylphosphoryl)ethyl]butan-1-amine](/img/structure/B14223112.png)
![Benzonitrile, 3-[(4-methylphenyl)sulfonyl]-](/img/structure/B14223120.png)
![2-Methyl-4-[(3-nitrophenyl)ethynyl]-1,3-thiazole](/img/structure/B14223126.png)


![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2-(1H-indol-3-yl)acetamide](/img/structure/B14223149.png)

![3-[5-(3-Hydroxyanilino)pyridin-3-yl]benzamide](/img/structure/B14223165.png)



![9-(6-{4-[(E)-(2-Methyl-4-nitrophenyl)diazenyl]phenoxy}hexyl)-9H-carbazole](/img/structure/B14223186.png)
![(4R)-4-ethyl-4-[2-(3-methylthiophen-2-yl)ethyl]-1,3-oxazolidin-2-one](/img/structure/B14223191.png)
![1-[(Trifluoromethyl)sulfanyl]butan-2-ol](/img/structure/B14223199.png)
